1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-
Overview
Description
“1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-” is a compound that belongs to the class of 5-amino-pyrazoles . These compounds are known to be versatile synthetic building blocks in the synthesis of various organic molecules, particularly diverse heterocyclic scaffolds . They are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .
Synthesis Analysis
5-Amino-pyrazoles can be synthesized through a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . For instance, the condensation of 5-amino-pyrazoles and enynones in the presence of ethanol and heat provides easy access to fluorescent pyrazolo pyrimidines . A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has also been developed .Molecular Structure Analysis
The molecular structure of 5-amino-pyrazoles is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The structure of “1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-” is likely to have similar characteristics.Chemical Reactions Analysis
5-Amino-pyrazoles are known to react with α, β -unsaturated compounds . For example, the condensation of 5-amino-pyrazoles and enynones in the presence of ethanol and heat provides easy access to fluorescent pyrazolo pyrimidines .Mechanism of Action
While the specific mechanism of action for “1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-” is not mentioned in the retrieved papers, 5-amino-pyrazoles in general are known to be promising functional reagents, similar to biologically active compounds . They have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Future Directions
5-Amino-pyrazoles, including “1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-”, have a wide range of potential applications, especially in the field of pharmaceutics and medicinal chemistry . Future research could focus on exploring these applications further, as well as developing more efficient synthetic transformations for these compounds .
Properties
IUPAC Name |
2-(5-amino-4-nitrosopyrazol-1-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-5-4(8-11)3-7-9(5)1-2-10/h3,10H,1-2,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJHVTSGFRHQMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1N=O)N)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436143 | |
Record name | 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128564-63-6 | |
Record name | 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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